5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid
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Overview
Description
5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H9ClO3. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 5-chloro-2-hydroxy-3,6-dimethylbenzoic acid using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in reduced inflammation . Additionally, it can interact with DNA or proteins, affecting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylbenzofuran-3-carboxylic acid
- 3,6-Dimethylbenzofuran-2-carboxylic acid
- 5-Bromo-3,6-dimethylbenzofuran-2-carboxylic acid
Uniqueness
5-Chloro-3,6-dimethylbenzofuran-2-carboxylic acid is unique due to the presence of both chloro and dimethyl groups on the benzofuran ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3,6-dimethyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-3-9-7(4-8(5)12)6(2)10(15-9)11(13)14/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKIVCYCQBWVRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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